3-(5-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10BrF and a molecular weight of 233.1 g/mol. It is characterized by the presence of both bromine and fluorine substituents on the aromatic ring, specifically at the 5 and 2 positions, respectively. This compound is typically encountered as a white to off-white solid, with a melting point ranging from 95°C to 97°C and a boiling point around 299°C. It is primarily soluble in organic solvents such as methanol and ethanol but is insoluble in water .
Research indicates that 3-(5-bromo-2-fluorophenyl)propan-1-ol exhibits notable biological activities. Preliminary studies have shown potential antitumor and antimicrobial properties, suggesting its usefulness in developing new therapeutic agents. The presence of halogen atoms can enhance its binding affinity to biological targets, influencing enzyme activity and protein interactions .
The synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves several steps:
3-(5-bromo-2-fluorophenyl)propan-1-ol serves various applications in scientific research:
The mechanism of action for 3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms contribute to halogen bonding effects that modulate binding affinity and specificity. These interactions can significantly influence enzyme activity and receptor modulation, leading to diverse biological effects.
Several compounds share structural similarities with 3-(5-bromo-2-fluorophenyl)propan-1-ol. Here are some notable examples:
Compound Name | Key Differences |
---|---|
3-Amino-3-(2-fluorophenyl)propan-1-ol | Lacks bromine atom |
3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol | Contains chlorine instead of fluorine |
3-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol | Contains a methyl group instead of fluorine |
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-OL | Bromine atom at the 4-position instead of the 5-position |
(S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL | Chlorine atom instead of bromine |
The unique combination of both bromine and fluorine atoms in 3-(5-bromo-2-fluorophenyl)propan-1-ol significantly influences its reactivity and biological activity compared to its analogs. This distinct structural feature allows for enhanced interactions with biological targets, potentially leading to novel therapeutic applications .